molecular formula C9H11Cl2NO2S B182829 2,5-dichloro-N-propylbenzenesulfonamide CAS No. 88522-13-8

2,5-dichloro-N-propylbenzenesulfonamide

Cat. No. B182829
CAS RN: 88522-13-8
M. Wt: 268.16 g/mol
InChI Key: XQMUVOJZSMOXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11Cl2NO2S . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 2,5-dichloro-N-propylbenzenesulfonamide consists of a benzenesulfonamide core with two chlorine atoms and a propyl group attached . The molecular weight of this compound is 268.16 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-N-propylbenzenesulfonamide include its molecular formula (C9H11Cl2NO2S) and molecular weight (268.16 g/mol). Additional properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Anticancer Applications

New dibenzensulfonamides were synthesized to develop anticancer drug candidates. Studies showed that these compounds induced apoptosis and autophagy in tumor cell lines, significantly inhibiting tumor-associated carbonic anhydrase isoenzymes IX and XII, which are crucial for tumor growth and metastasis (H. Gul et al., 2018). Another study focused on sulfonamide-based antitumor screens, highlighting compounds that advanced to clinical trials due to their potent cell cycle inhibitory properties (T. Owa et al., 2002).

COX-2 Inhibition for Rheumatoid Arthritis and Osteoarthritis

Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives showed promising results for cyclooxygenase-2 (COX-2) inhibition. The introduction of a fluorine atom increased COX-1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide compounds have been identified as medium to potent inhibitors of the cytosolic carbonic anhydrase isoforms I and II and very potent inhibitors of the tumor-associated isoforms IX and XII. Novel benzene- and tetrafluorobenzenesulfonamides synthesized through click chemistry demonstrated significant inhibitory effects on these isoenzymes (Nicolino Pala et al., 2014). Another study reported the synthesis of novel guanidine derivatives showing weak inhibitory potency against human carbonic anhydrase I and differentiated activity toward hCA II, with compounds exhibiting strong inhibitory activity against tumor-associated hCA IX and XII (B. Żołnowska et al., 2018).

Safety And Hazards

The safety and hazards associated with 2,5-dichloro-N-propylbenzenesulfonamide are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

2,5-dichloro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMUVOJZSMOXTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364510
Record name 2,5-dichloro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-propylbenzenesulfonamide

CAS RN

88522-13-8
Record name 2,5-dichloro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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